N,N-Dimethyl-N/'-pyridin-4-ylmethanimidamide
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Overview
Description
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is a chemical compound that belongs to the class of amidines. Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- can be synthesized through the condensation of 4-aminopyridine with N,N-dimethylformamide dimethyl acetal. The reaction typically involves heating the reactants in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation yields N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of methyl vinyl ketone .
Chemical Reactions Analysis
Types of Reactions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound has potential biological activities and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamidine, N,N-dimethyl-N’-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
- Formamidine, N,N-dimethyl-N’-(2-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(3-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(4-dimethylamino)phenyl)-
Comparison: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is unique due to its specific pyridyl substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
17350-07-1 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-pyridin-4-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-3-5-9-6-4-8/h3-7H,1-2H3 |
InChI Key |
VRORVZFBBZCSGQ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=NC=C1 |
Canonical SMILES |
CN(C)C=NC1=CC=NC=C1 |
Origin of Product |
United States |
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